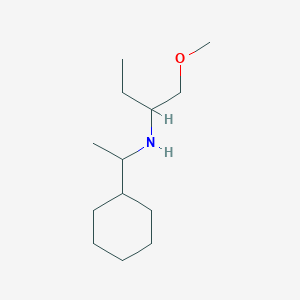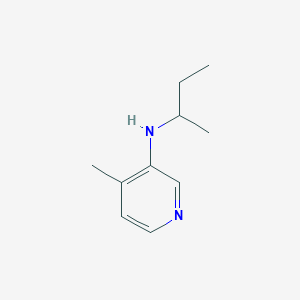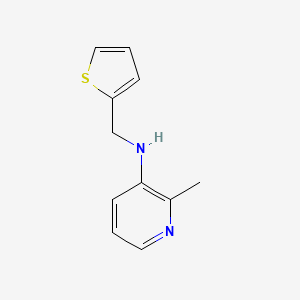![molecular formula C11H25NO2 B13268605 2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13268605.png)
2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol: is an organic compound with the molecular formula C11H25NO2 This compound is characterized by the presence of an amino group attached to a heptane chain and an ethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol typically involves the reaction of heptan-2-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of Heptan-2-amine with Ethylene Oxide: Heptan-2-amine is reacted with ethylene oxide in the presence of a suitable catalyst. The reaction is typically carried out at a temperature range of 50-100°C and under an inert atmosphere to prevent unwanted side reactions.
Purification: The crude product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxyethanol moiety may facilitate the compound’s solubility and transport within biological systems, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(Ethylamino)ethoxy]ethan-1-ol: Similar structure but with an ethyl group instead of a heptane chain.
2-{2-[(2-Aminoethoxy)ethoxy]ethanol}: Contains an additional ethoxy group, making it more hydrophilic.
2-{2-[(Methylamino)ethoxy]ethan-1-ol}: Similar structure with a methyl group instead of a heptane chain.
Uniqueness
2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol is unique due to its heptane chain, which imparts distinct hydrophobic properties. This makes it suitable for applications where hydrophobic interactions are crucial, such as in the design of surfactants and emulsifiers.
Properties
Molecular Formula |
C11H25NO2 |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-[2-(heptan-2-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C11H25NO2/c1-3-4-5-6-11(2)12-7-9-14-10-8-13/h11-13H,3-10H2,1-2H3 |
InChI Key |
SRVCFJRKECRCJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13268543.png)
![3-[(Dimethylamino)methyl]azetidine-1-sulfonyl chloride](/img/structure/B13268553.png)



![2-{3-[3-(Aminomethyl)phenyl]phenyl}ethan-1-amine](/img/structure/B13268570.png)

![[1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B13268588.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13268595.png)


